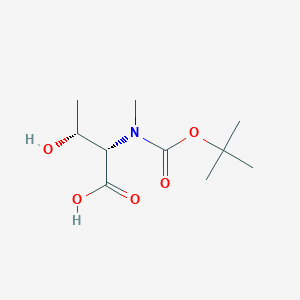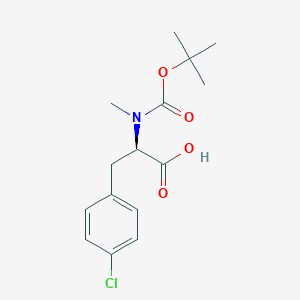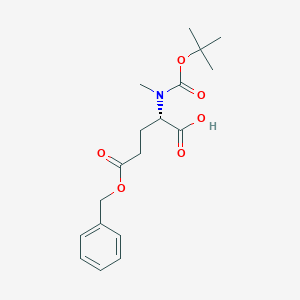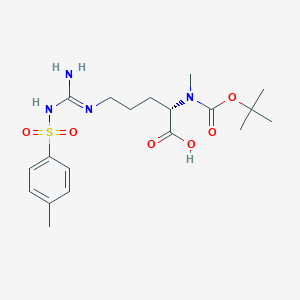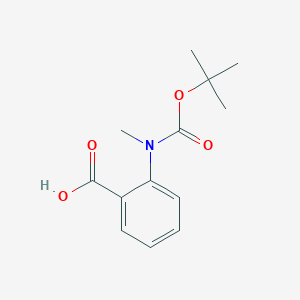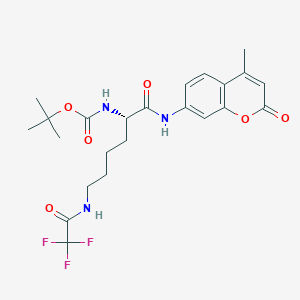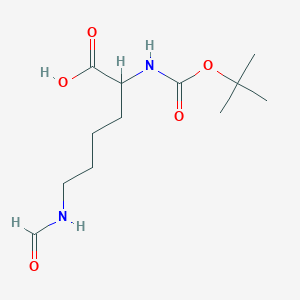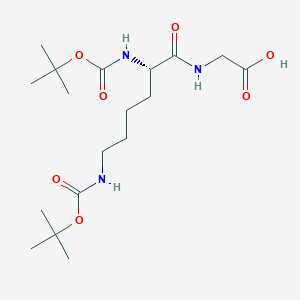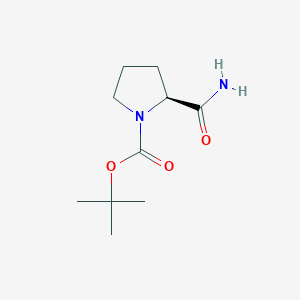
1-Boc-L-脯氨酰胺
描述
®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are commonly used as building blocks in organic synthesis
科学研究应用
®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
Target of Action
It’s known that this compound is used in the preparation of thiazole amide peptidomimetics as an erratum inhibitor apoptosis protein antagonist .
Mode of Action
It’s known that the compound can affect some neuroreceptor systems such as gaba and ach as highly selective allosteric modulators .
Biochemical Pathways
It’s known that the compound can affect neurotransmitters such as dopamine and serotonin, which in turn regulate mood, motivation, and other cognitive functions .
Pharmacokinetics
It’s known that the compound is stable for at least 180 min of incubation in the presence of pep, amino-and carboxy-peptidases, as well as blood plasma .
Result of Action
It’s known that these complex compounds possess specific targets on cell plasmatic membranes .
Action Environment
It’s known that the compound is a solid at room temperature and has a melting point of 104-108°c .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method is the mixed anhydride method, which uses iso-butoxycarbonyl chloride (i-BuOCOCl) as a reagent . The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
相似化合物的比较
Similar Compounds
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Uniqueness
®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is unique due to its chiral nature, which can lead to different biological activities compared to its racemic or other stereoisomeric forms. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITJAAIPVBVRAO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956599 | |
| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35150-07-3 | |
| Record name | 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of using (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate in the development of the load-type chiral catalyst described in the research?
A1: (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, a derivative of the naturally occurring amino acid L-proline, serves as the chiral building block in the synthesis of the load-type chiral catalyst. The research highlights the use of (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate modified with N-p-vinyltoluene sulfonyl group for reversible-addition fragmentation chain transfer (RAFT) polymerization. This polymerization technique allows the grafting of chiral polymer chains onto the surface of functionalized nanosilica particles. This approach leads to a catalyst that exhibits high stereoselectivity in asymmetric catalytic reactions while offering advantages like separability and recyclability [].
Q2: What are the potential advantages of this load-type chiral catalyst compared to other chiral catalysts?
A2: The research emphasizes several advantages of this specific load-type chiral catalyst:
- Separability and Recyclability: The heterogeneous nature of the catalyst, being immobilized on nanosilica particles, allows for easy separation from the reaction mixture and facilitates its reuse, leading to cost-effectiveness and reduced waste [].
- High Stereoselectivity: The proline derivative incorporated into the polymer chains acts as a chiral center, inducing chirality in the products of asymmetric reactions, a crucial aspect in pharmaceutical and fine chemical synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



